molecular formula C9H18N2O B3277356 2-amino-N-(1-methylcyclohexyl)acetamide CAS No. 65822-43-7

2-amino-N-(1-methylcyclohexyl)acetamide

Cat. No. B3277356
CAS RN: 65822-43-7
M. Wt: 170.25 g/mol
InChI Key: XVTVRSRZFVUZGG-UHFFFAOYSA-N
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Description

“2-amino-N-(1-methylcyclohexyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . It is a product of KemXTree and is used in practical olefin hydroamination with nitroarenes .


Molecular Structure Analysis

The molecular formula of “2-amino-N-(1-methylcyclohexyl)acetamide” is C9H18N2O . The molecular weight is 170.25 . More detailed structural information may be available in the referenced sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(1-methylcyclohexyl)acetamide” are not fully detailed in the searched sources. It is known to be stored at a temperature of 2-8°C .

Scientific Research Applications

Structure/Activity Studies in Opioid Kappa Agonists

Research on N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions similar to "2-amino-N-(1-methylcyclohexyl)acetamide", has led to the discovery of potent and selective kappa-opioid agonists. These compounds, exemplified by specific acetamides, have demonstrated significant analgesic effects in mouse models, indicating their potential for pain management applications (Barlow et al., 1991). The structural variations and their impact on biological activity highlight the importance of chemical modifications for therapeutic effectiveness.

Conformational Analysis in Drug Development

A detailed study involving conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides has shown the significance of maintaining a specific molecular conformation for exhibiting kappa opioid agonist properties. By synthesizing variants methylated at critical positions, researchers were able to identify compounds with enhanced potency and naloxone-reversible analgesic effects, underscoring the role of structural analysis in drug design (Costello et al., 1991).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed for the creation of complex acetamides and related compounds. For instance, one-step syntheses have been employed for creating specific tetrahydrobenzothiazoles, demonstrating the efficiency and effectiveness of modern synthetic approaches in generating pharmacologically relevant molecules (Xian-qing, 2006). These methodologies offer potential pathways for synthesizing "2-amino-N-(1-methylcyclohexyl)acetamide" and exploring its applications.

Anticonvulsant Activity Research

Compounds structurally related to "2-amino-N-(1-methylcyclohexyl)acetamide" have been explored for their anticonvulsant activities. Studies on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides have revealed promising results in models of epilepsy, showcasing the therapeutic potential of these molecules in neurological disorders (Pękala et al., 2011).

Antimicrobial Agent Development

The synthesis and evaluation of new heterocyclic compounds incorporating the antipyrine moiety, based on acetamide structures, have indicated high biological activity against various microorganisms. This research demonstrates the versatility of acetamide derivatives in developing potential antimicrobial agents, which could extend to compounds like "2-amino-N-(1-methylcyclohexyl)acetamide" for addressing resistant bacterial strains (Aly et al., 2011).

properties

IUPAC Name

2-amino-N-(1-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTVRSRZFVUZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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